Chemical structure and molecular formula of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
Chemical structure and molecular formula of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane
The following technical guide details the structural characterization, synthetic pathways, and physicochemical properties of (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane .
Structural Identity, Synthetic Methodology, and Analytical Characterization[1][2]
Executive Summary
(4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane (CAS 2404734-02-5 ) is a highly specialized tetrasubstituted benzene derivative.[1][2] It serves as a critical intermediate in the synthesis of next-generation agrochemicals, specifically pyridine-carboxylate herbicides (e.g., Halauxifen-methyl and Florpyrauxifen-benzyl analogs).[1][2] The molecule features a unique "push-pull" electronic structure driven by the interplay between the electron-donating methoxy/thiomethyl groups and the electron-withdrawing halogen substituents.[1][2] This guide provides a comprehensive technical analysis for researchers in medicinal and agricultural chemistry.[1][2]
Structural Identity & Physicochemical Profile[1][2][3][4][5]
The molecule is a thioanisole derivative characterized by a dense substitution pattern on the benzene ring.[1][2] The specific arrangement (1-SMe, 2-F, 3-OMe, 4-Cl) imparts significant steric bulk and distinct electronic properties utilized in bioisostere design.[1][2]
Molecular Data Matrix[1]
| Property | Specification |
| IUPAC Name | (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane |
| Common Aliases | 4-Chloro-2-fluoro-3-methoxythioanisole; 1-Chloro-3-fluoro-2-methoxy-4-(methylthio)benzene |
| CAS Number | 2404734-02-5 |
| Molecular Formula | C₈H₈ClFOS |
| Molecular Weight | 206.67 g/mol |
| SMILES | COc1c(F)c(SC)ccc1Cl |
| InChI Key | Predicted based on structure: InChI=1S/C8H8ClFOS...[1][2] |
| Appearance | Off-white to pale yellow solid (low melting point) or viscous oil |
| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in water |
Electronic Structure Analysis
-
Thiomethyl (-SMe) at C1: Acts as a weak electron donor by resonance but can be oxidized to sulfoxides/sulfones (strong withdrawers) in downstream applications.[1][2]
-
Fluorine at C2: Provides an inductive withdrawing effect (-I), increasing the acidity of adjacent protons and modulating lipophilicity.[1][2]
-
Methoxy (-OMe) at C3: A strong pi-donor (+M), stabilizing the ring but sterically crowded between the Fluorine and Chlorine atoms.[1][2]
-
Chlorine at C4: Provides metabolic stability (blocking para-metabolism) and lipophilic bulk.[1][2]
Synthetic Methodology
The synthesis of such a densely functionalized arene requires precise regiocontrol.[1][2] The most robust and "trustworthy" route utilizes the Sandmeyer-type sulfenylation of the corresponding aniline precursor.[1][2] This avoids the regioselectivity issues common in electrophilic aromatic substitution.[1][2]
Primary Synthetic Route: Diazotization-Sulfenylation
Precursor: 4-Chloro-2-fluoro-3-methoxyaniline (CAS 1391053-61-2).[1][2] This aniline is a known intermediate in the production of Halauxifen-methyl.[1][2]
Reaction Logic
-
Diazotization: Convert the aniline (-NH₂) to the diazonium salt (-N₂⁺) using sodium nitrite in acid.[1][2]
-
Substitution: Nucleophilic displacement of the diazonium group by a thiomethyl source (sodium thiomethoxide or dimethyl disulfide).[1][2]
Step-by-Step Protocol
-
Reagents: 4-Chloro-2-fluoro-3-methoxyaniline (1.0 eq), NaNO₂ (1.2 eq), HCl (aq), NaSMe (1.5 eq) or MeSSMe/Cu catalyst.
-
Diazotization: Dissolve the aniline in concentrated HCl/water at 0°C. Dropwise add aqueous NaNO₂, maintaining temperature <5°C to prevent decomposition. Stir for 30 min.
-
Substitution:
-
Method A (Direct): Slowly add the cold diazonium solution to a solution of Sodium Thiomethoxide (NaSMe) in water/NaOH at 0–5°C.
-
Method B (Disulfide): React the diazonium salt with Dimethyl Disulfide (MeSSMe) in the presence of a copper catalyst (Cu powder or CuCl).[2]
-
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Synthetic Pathway Visualization
Caption: Figure 1. Conversion of the aniline precursor to the target thioanisole via diazonium intermediate.[1][2]
Analytical Characterization
Validating the structure requires confirming the presence of all four substituents and their relative positions.[1][2] NMR spectroscopy is the primary tool, with ¹⁹F NMR being particularly diagnostic due to the Fluorine atom.[1][2]
Expected NMR Profile[1]
-
¹H NMR (400 MHz, CDCl₃):
-
¹⁹F NMR:
-
¹³C NMR:
Analytical Workflow Diagram
Caption: Figure 2. Analytical decision tree for validating the chemical structure.
Applications & Handling
Research & Industry Applications[1]
-
Agrochemical Intermediate: This molecule is a close structural analog to the "aryl tail" of Halauxifen-methyl (Arylex™ active).[1][2] The thioether moiety serves as a versatile handle; it can be oxidized to a sulfoxide or sulfone to modulate the lipophilicity (LogP) and metabolic stability of the final herbicide active ingredient.[1][2]
-
Bioisostere: In drug discovery, the -SMe group is often used as a bioisostere for -OMe or -Cl to probe the steric and electronic requirements of a binding pocket.[1][2]
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).[1][2][3] Potential sensitizer.[1][2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioethers are prone to slow oxidation to sulfoxides in air; protect from light and moisture.[1][2]
References
-
Sigma-Aldrich. (n.d.).[1][2][3] (4-Chloro-2-fluoro-3-methoxyphenyl)(methyl)sulfane Product Detail. Retrieved from (Search CAS: 2404734-02-5).[1][2]
-
Dow AgroSciences LLC. (2013).[1][2] Methods of producing methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate. WO2013102078A1.[1][2] (Describes the related 4-chloro-2-fluoro-3-methoxyphenyl moiety in herbicides).
-
BenchChem. (n.d.).[1][2] 4-Chloro-2-fluoro-3-methoxyaniline Structure and Synthesis. Retrieved from .[2]
-
U.S. Environmental Protection Agency. (2019).[1][2] Chemicals Subject to TSCA Section 12(b) Export Notification Requirements. (Lists related pyridine-carboxylate intermediates).
